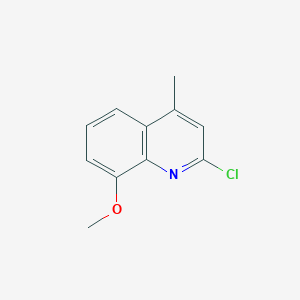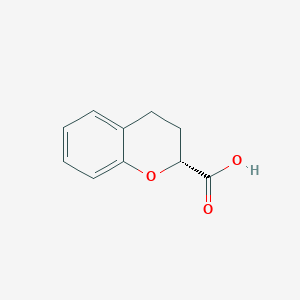
(R)-chroman-2-carboxylic acid
概要
説明
This would involve providing a brief overview of the compound, including its molecular formula, molecular weight, and structural formula. The compound’s role or significance in biological, chemical, or industrial processes would also be discussed.
Synthesis Analysis
This would involve detailing the methods used to synthesize the compound, including the starting materials, reaction conditions, and yield. Any challenges or unique aspects of the synthesis would also be discussed.Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the structure of a compound. The results of these analyses would be discussed in this section.Chemical Reactions Analysis
This would involve discussing the chemical reactions that the compound undergoes, including any catalysts or conditions required for these reactions.Physical And Chemical Properties Analysis
This would involve discussing the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as acidity/basicity, reactivity, and stability).科学的研究の応用
Antioxidant Properties
- Antioxidant in Fats and Oils : (R)-chroman-2-carboxylic acid derivatives, specifically 6-Hydroxychroman-2-carboxylic acids, have been identified as effective antioxidants in animal fats, vegetable oils, and emulsion systems. Their structure-activity correlations have been established, highlighting the potent antioxidant activity of the tetramethyl compound in this series (Scott et al., 1974).
Synthesis of Bioactive Compounds
- Building Blocks for Bioactive Compounds : Chroman-2-carboxylates are vital for synthesizing a variety of bioactive compounds, such as repinotan, fidarestat, and nebivolol. Efficient and practical enantiospecific syntheses using intramolecular Mitsunobu etherification have been developed (Kim et al., 2015).
- Pharmaceutical Agents Synthesis : Optically active 6-substituted 2-(aminomethyl)chromans synthesized from chroman 2-carboxylic acid precursors are valuable in creating chroman-derived pharmaceutical agents (Zhang et al., 2004).
Chemical Synthesis
- Synthesis of Vitamin E Precursor : (R)-chroman-2-carboxylic acid, an intermediate in the synthesis of α-tocopherol (Vitamin E), can be synthesized using asymmetric halolactonization of acylproline (Yoda & Takabe, 1989).
- Inhibition of Nuclear Factor-κB (NF-κB) Activation : Chroman-2-carboxylic acid N-(substituted)phenylamides have been shown to inhibit NF-κB activity in macrophage cells, with varying effectiveness based on the substituents on the phenyl ring (Kwak et al., 2008).
Miscellaneous Applications
- Photodimerization Reactions : (R)-chroman-2-carboxylic acid derivatives, specifically coumarin-3-carboxylic acid, can undergo photodimerization reactions to form unique dimer structures (Kawata et al., 2002).
Safety And Hazards
This would involve discussing any known hazards associated with the compound, such as toxicity, flammability, or environmental impact. Safety precautions for handling and disposing of the compound would also be discussed.
将来の方向性
This would involve discussing potential future research directions involving the compound. This could include potential applications, modifications, or investigations into its properties or effects.
Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a specific compound like “®-chroman-2-carboxylic acid”, you may need to consult specialized chemical databases or scientific literature. If you have access to a university library, they can often help you access these resources. If you have any other questions or need further clarification, feel free to ask!
特性
IUPAC Name |
(2R)-3,4-dihydro-2H-chromene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c11-10(12)9-6-5-7-3-1-2-4-8(7)13-9/h1-4,9H,5-6H2,(H,11,12)/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFLFCQJQOIZMHF-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2OC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CC=CC=C2O[C@H]1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701308042 | |
| Record name | (R)-Chroman-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701308042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-chroman-2-carboxylic acid | |
CAS RN |
83780-47-6 | |
| Record name | (R)-Chroman-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83780-47-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (R)-Chroman-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701308042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

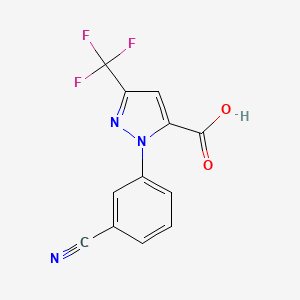
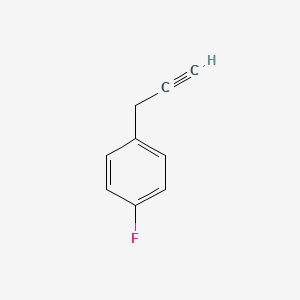
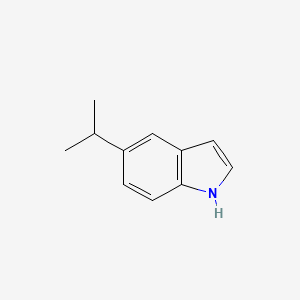
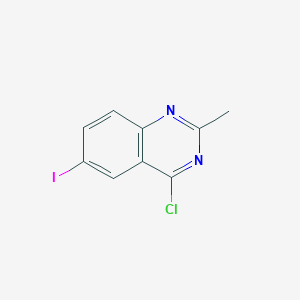
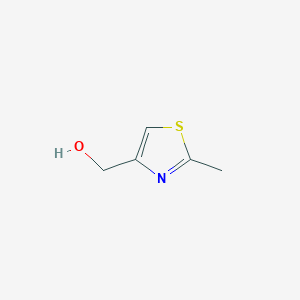
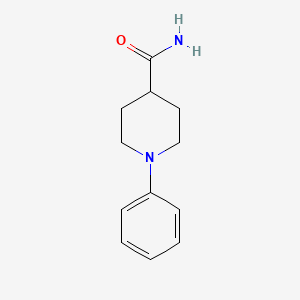
![[4-(Piperidin-1-ylmethyl)phenyl]methanol](/img/structure/B1365428.png)
![Thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1365431.png)
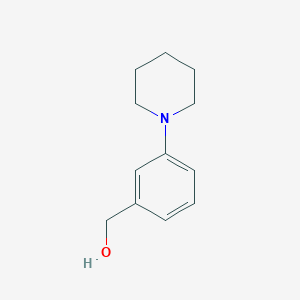
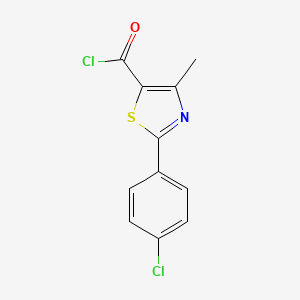
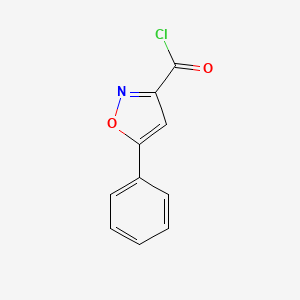
![Thieno[2,3-b]pyrazine-6-carboxylic acid](/img/structure/B1365435.png)
![[3-(1H-pyrazol-1-yl)phenyl]methanol](/img/structure/B1365436.png)
